

Protocol for purifying 2'-Amino-3,4-dimethoxytrans-chalcone by recrystallization

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Compound of Interest

2'-Amino-3,4-dimethoxy-transchalcone

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Application Notes and Protocols Protocol for the Purification of 2'-Amino-3,4dimethoxy-trans-chalcone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. **2'-Amino-3,4-dimethoxy-trans-chalcone** is a derivative of interest in medicinal chemistry and drug development due to the pharmacological potential associated with amino and methoxy substituted chalcones. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of crude **2'-Amino-3,4-dimethoxy-trans-chalcone** using recrystallization.

Data Presentation

The successful purification of **2'-Amino-3,4-dimethoxy-trans-chalcone** can be assessed by its physical properties. The melting point of a pure substance is sharp and within a narrow range. While a specific melting point for this compound is not readily available in public



literature and should be determined experimentally, the following table provides data for the parent compound, trans-chalcone, for reference. Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance	Recommen ded Recrystalliz ation Solvent
trans- Chalcone	C15H12O	208.26	55-59	Pale yellow solid	Ethanol
2'-Amino-3,4- dimethoxy- trans- chalcone	С17Н17NО3	283.32	To be determined	Yellow solid	Ethanol

Experimental Protocol

This protocol outlines the steps for the purification of **2'-Amino-3,4-dimethoxy-trans-chalcone** by recrystallization from ethanol.

Materials:

- Crude 2'-Amino-3,4-dimethoxy-trans-chalcone
- Ethanol (95% or absolute)
- Activated charcoal (optional, for colored impurities)
- Deionized water

Equipment:

- Erlenmeyer flasks (two sizes)
- Hot plate with magnetic stirring capability



- Magnetic stir bar
- Beakers
- Glass funnel (stemless or short-stemmed)
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source (aspirator or pump)
- · Filter paper for Büchner funnel
- Spatula
- · Watch glass
- Drying oven or desiccator
- Melting point apparatus

Procedure:

- Dissolution:
 - Place the crude 2'-Amino-3,4-dimethoxy-trans-chalcone in an Erlenmeyer flask with a magnetic stir bar.
 - Add a minimal amount of ethanol to the flask, just enough to cover the solid.
 - Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
 - If colored impurities persist, remove the flask from the heat, allow it to cool slightly, and
 add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration (if activated charcoal was used):



- Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hot plate.
- Place a fluted filter paper in the preheated funnel.
- Quickly filter the hot solution into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

· Crystallization:

- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Collection of Crystals:

- Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
- Wet the filter paper with a small amount of cold ethanol.
- Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
- Use a spatula to transfer any remaining crystals from the flask.

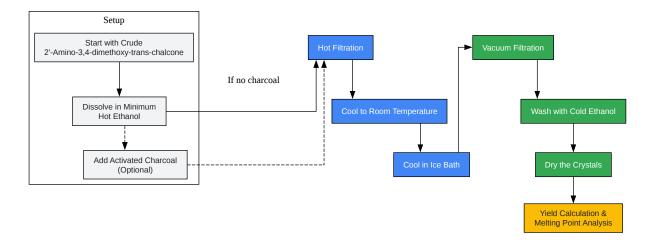
Washing and Drying:

- With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Allow the crystals to dry on the filter by drawing air through them for several minutes.
- Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the melting point, or in a desiccator.
- Once dry, weigh the crystals to determine the yield and measure the melting point to assess purity.



Mandatory Visualization

The following diagram illustrates the workflow for the recrystallization protocol.



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